molecular formula C19H14ClN3O2S B2465951 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 899736-18-6

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2465951
CAS No.: 899736-18-6
M. Wt: 383.85
InChI Key: POWJZQIDKLSBKI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, integrating benzothiazole, pyridine, and furan pharmacophores within a single molecular architecture. The benzothiazole core is a privileged scaffold in drug discovery, with documented scientific interest in its diverse pharmacological potential, including as an anti-tubercular agent . Similarly, the pyridine moiety is a common feature in many bioactive molecules and ligands . The integration of these subunits suggests potential for this compound to interact with multiple biological targets. Its structural profile makes it a valuable candidate for screening in various biochemical assays, particularly in the development of novel therapeutic agents and the study of structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a probe for investigating new biological pathways. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-14(20)7-8-16-17(12)22-19(26-16)23(11-13-5-2-3-9-21-13)18(24)15-6-4-10-25-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWJZQIDKLSBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety : Known for its significant biological activities.
  • Pyridinylmethyl group : Enhances interaction with biological targets.
  • Furan-2-carboxamide functional group : Contributes to its pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₂O₃S
Molecular Weight368.84 g/mol
CAS Number922871-09-8

Biological Activity Overview

Research indicates that compounds containing benzo[d]thiazole structures exhibit a range of biological activities, including:

  • Antitumor Activity :
    • Several studies have demonstrated that derivatives of benzo[d]thiazole possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC₅₀ values in the micromolar range against human glioblastoma and melanoma cells .
  • Anticonvulsant Properties :
    • Thiazole derivatives have been noted for their anticonvulsant effects, with some compounds demonstrating complete protection in animal models . The presence of electron-withdrawing groups like chlorine enhances these effects.
  • Mechanism of Action :
    • The compound is believed to interact with specific molecular targets, modulating enzyme activities or receptor functions. This interaction often leads to altered cellular processes, contributing to its therapeutic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds indicates that:

  • The presence of halogen substituents (e.g., chlorine) increases biological activity by enhancing lipophilicity and facilitating better interaction with target proteins.
  • Functional groups such as carboxamides and furan rings play crucial roles in enhancing solubility and bioavailability, which are essential for effective therapeutic action .

Case Studies

  • Anticancer Activity :
    • In a study examining the anticancer potential of various thiazole derivatives, compounds similar to this compound were found to exhibit IC₅₀ values lower than standard chemotherapeutics like doxorubicin, indicating promising efficacy against resistant cancer cell lines .
  • Neuropharmacological Effects :
    • A recent investigation into the neuropharmacological properties revealed that certain derivatives could significantly reduce seizure activity in rodent models, suggesting potential applications in treating epilepsy .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation effectively.

Case Study Example : A related compound demonstrated an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong potential for anticancer applications.

Antimicrobial Activity

The compound's structure suggests it may also possess antimicrobial properties. Similar benzo[d]thiazole derivatives have been screened for their activity against various microbial strains.

Research Findings : A study highlighted the effectiveness of thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor for specific enzymes involved in disease processes, particularly those associated with cancer and viral replication.

Table 2: Enzyme Inhibition Data

EnzymeInhibitory ActivityIC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition0.35 μM
HCV NS5B RNA PolymeraseHigh selectivity index32.2 μM

These findings suggest that N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide could be a valuable therapeutic agent targeting critical pathways in cancer and viral infections.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

Cancer Therapy

The inhibition of key signaling pathways involved in cell survival makes this compound a candidate for further development as a cancer therapeutic agent.

Antiviral Agents

The demonstrated antiviral activity against HCV positions this compound as a potential lead in the search for effective antiviral medications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key features:

Compound Name / ID Core Structure Key Substituents Notable Properties/Data Reference
Target Compound : N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide Benzo[d]thiazole 5-Cl, 4-CH₃, pyridin-2-ylmethyl, furan-2-carboxamide Hypothesized enhanced binding due to chloro and furan groups; synthetic route inferred via acylation
Compound 78 (2,5-Dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide) Benzo[d]thiazole 4-(methylthio), furan-3-carboxamide, 2,5-dimethyl Furan-carboxamide analog; methylthio group may increase metabolic stability
Compound 18l (N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide) 1,3,4-Thiadiazole 3-Cl-phenyl, pyridin-4-yl Thiadiazole core with pyridine; chloro substituent may enhance target affinity
Dasatinib (BMS-354825) Thiazole 2-Chloro-6-methylphenyl, piperazinyl-pyrimidine FDA-approved kinase inhibitor; piperazine improves solubility
Compound 3m (N-(2-(Benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide) Benzo[d]thiazole 4-CH₃-phenyl, benzamide Methyl group may optimize lipophilicity; benzamide for hydrogen bonding
931618-00-7 (7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide) Benzofuran 7-Cl, 3-CH₃, pyridin-2-yl Benzofuran-carboxamide analog; chloro and pyridine may influence pharmacokinetics

Key Structural and Functional Comparisons:

Core Heterocycle Variations :

  • The target compound’s benzothiazole core is distinct from thiadiazole (Compound 18l) or benzofuran (931618-00-7). Benzothiazoles are associated with kinase inhibition and antimicrobial activity, while thiadiazoles often exhibit antiviral properties .
  • Furan vs. Benzofuran : The target’s furan ring (smaller, less aromatic) may offer better metabolic stability than benzofuran but reduced π-stacking capacity compared to larger aromatic systems .

Substituent Effects: Chloro Groups: Present in the target (5-Cl), Compound 18l (3-Cl-phenyl), and 931618-00-7 (7-Cl). Chloro substituents typically enhance binding via hydrophobic interactions but may reduce solubility . Pyridine/Pyrimidine Moieties: The target’s pyridin-2-ylmethyl group differs from Dasatinib’s pyrimidine-piperazine unit, which is critical for kinase selectivity .

Synthetic Routes :

  • The target compound likely involves acylation of a benzothiazole amine with furan-2-carbonyl chloride, followed by N-alkylation with pyridin-2-ylmethyl halide, as inferred from similar syntheses in and .
  • In contrast, Dasatinib’s synthesis employs sequential coupling of thiazole intermediates with pyrimidine and piperazine groups, highlighting the complexity of polyheterocyclic systems .

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